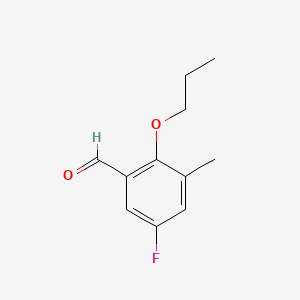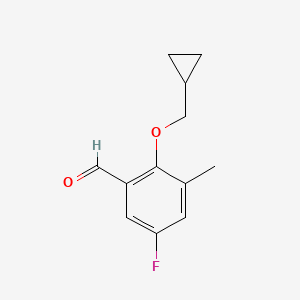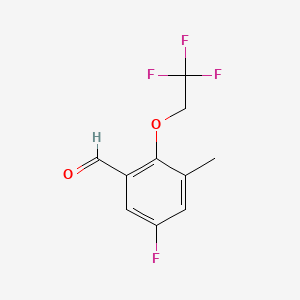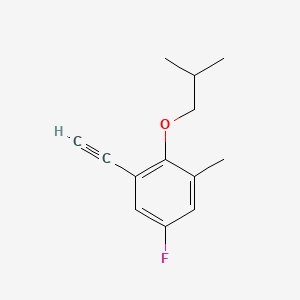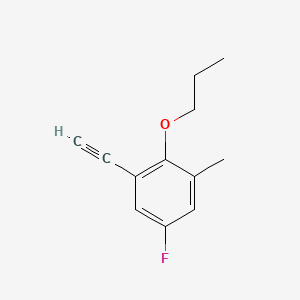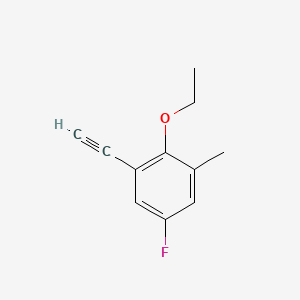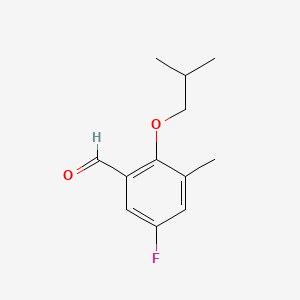
5-Fluoro-2-isobutoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-isobutoxy-3-methylbenzaldehyde: is an organic compound with the molecular formula C12H15FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, an isobutoxy group, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isobutoxy-3-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde.
Isobutoxylation: The introduction of the isobutoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-fluoro-2-methylbenzaldehyde with isobutyl alcohol in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-isobutoxy-3-methylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Fluoro-2-isobutoxy-3-methylbenzoic acid.
Reduction: 5-Fluoro-2-isobutoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-isobutoxy-3-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated benzaldehydes on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isobutoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the isobutoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, if used as a pharmaceutical precursor, its activity would be determined by the structure of the final drug molecule and its interaction with biological receptors or enzymes.
Comparison with Similar Compounds
5-Fluoro-2-methoxy-3-methylbenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Fluoro-2-ethoxy-3-methylbenzaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Fluoro-2-propoxy-3-methylbenzaldehyde: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: The presence of the isobutoxy group in 5-Fluoro-2-isobutoxy-3-methylbenzaldehyde provides unique steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
5-fluoro-3-methyl-2-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-9(3)4-11(13)5-10(12)6-14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCTJMJYUDLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
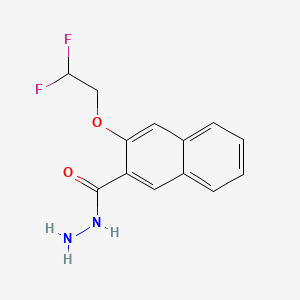
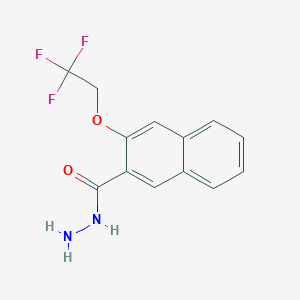
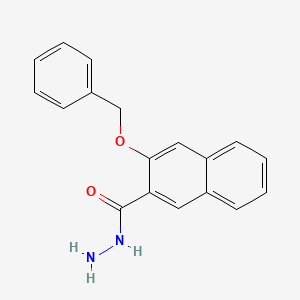
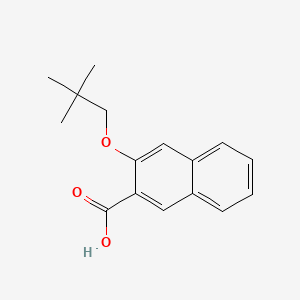
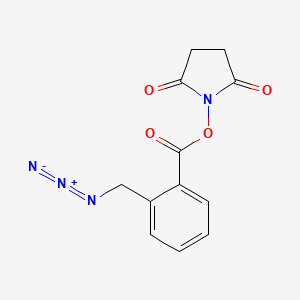
![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
![4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201105.png)
